N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and isoquinoline moieties, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative through a Fischer indole synthesis, followed by the introduction of the chloro group via electrophilic substitution. The isoquinoline moiety is then synthesized through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone. The final step involves the coupling of the indole and isoquinoline derivatives under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and indole positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The isoquinoline moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
The unique combination of the chloro-substituted indole and the isoquinoline moiety in N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide provides it with distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H18ClN3O2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-24-13-17(14-5-2-3-6-15(14)21(24)27)20(26)23-10-12-25-11-9-16-18(22)7-4-8-19(16)25/h2-9,11,13H,10,12H2,1H3,(H,23,26) |
InChI Key |
BHKJPWKFAJHRJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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